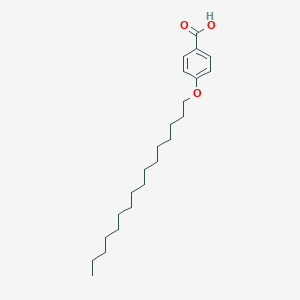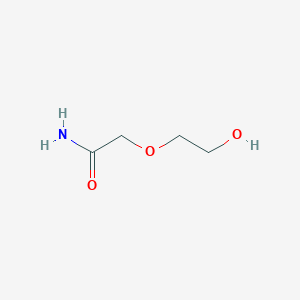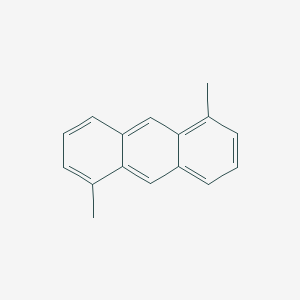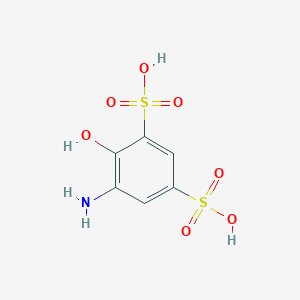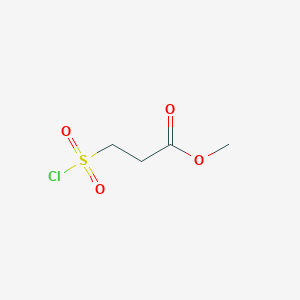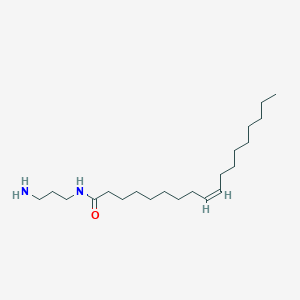
(Z)-N-(3-Aminopropyl)-9-octadecenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(3-Aminopropyl)-9-octadecenamide, commonly known as oleamide, is a fatty acid amide that is naturally produced in the human body. It is also found in various plants, including ginger and cacao. Oleamide has been the subject of extensive research due to its potential therapeutic properties and its role in regulating sleep and mood.
Wirkmechanismus
Oleamide is believed to act on the endocannabinoid system in the brain, which regulates various physiological processes, including appetite, mood, and sleep. Specifically, oleamide has been shown to bind to the CB1 receptor, which is the primary receptor in the endocannabinoid system.
Biochemische Und Physiologische Effekte
Oleamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of GABA, a neurotransmitter that is involved in the regulation of sleep and anxiety. It has also been shown to decrease the activity of glutamate, a neurotransmitter that is involved in the regulation of pain and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
Oleamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable and has a long shelf life. However, one limitation of oleamide is that it is not very water-soluble, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on oleamide. One area of interest is its potential as a therapeutic agent for the treatment of sleep disorders and anxiety. Another area of interest is its potential as a natural alternative to synthetic cannabinoids for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanisms of action of oleamide and its effects on the endocannabinoid system.
Synthesemethoden
Oleamide can be synthesized through a variety of methods, including the reaction of oleic acid with hydroxylamine and the reaction of erucic acid with ammonia. However, the most common method of synthesis is the reaction of oleic acid with ammonia and sodium hypochlorite.
Wissenschaftliche Forschungsanwendungen
Oleamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anticonvulsant, anxiolytic, and hypnotic effects in animal models, and it is believed to play a role in the regulation of sleep and mood in humans.
Eigenschaften
CAS-Nummer |
111-08-0 |
|---|---|
Produktname |
(Z)-N-(3-Aminopropyl)-9-octadecenamide |
Molekularformel |
C21H42N2O |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
(Z)-N-(3-aminopropyl)octadec-9-enamide |
InChI |
InChI=1S/C21H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)23-20-17-19-22/h9-10H,2-8,11-20,22H2,1H3,(H,23,24)/b10-9- |
InChI-Schlüssel |
ZHNIMKDTJODGTK-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCN |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCN |
Andere CAS-Nummern |
111-08-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B93451.png)
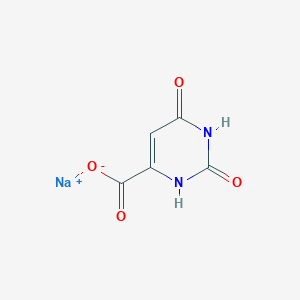
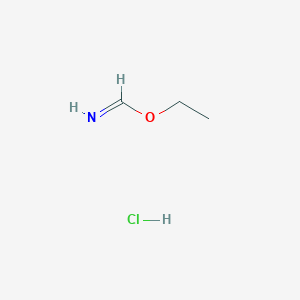
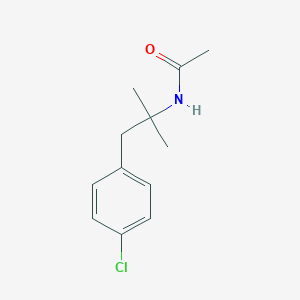
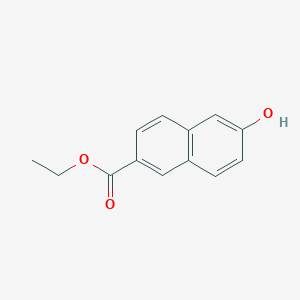
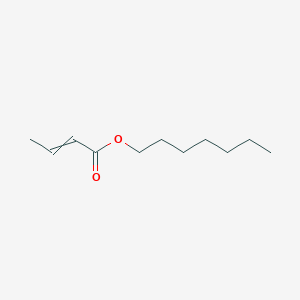
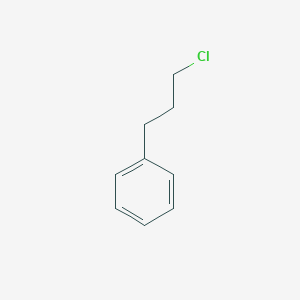
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
